molecular formula C₃H₅D₃N₂O B121244 N-ethyl-N-(trideuteriomethyl)nitrous amide CAS No. 69278-54-2

N-ethyl-N-(trideuteriomethyl)nitrous amide

Cat. No.: B121244
CAS No.: 69278-54-2
M. Wt: 91.13 g/mol
InChI Key: RTDCJKARQCRONF-BMSJAHLVSA-N
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Description

N-ethyl-N-(trideuteriomethyl)nitrous amide, also known as this compound, is a useful research compound. Its molecular formula is C₃H₅D₃N₂O and its molecular weight is 91.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

N-ethyl-N-(trideuteriomethyl)nitrous amide, also known as N-Nitrosoethylmethylamine-d3, is a member of the N-nitrosamines class of compounds . The primary targets of N-nitrosamines are DNA molecules, specifically the guanine cytosine centers in the sequences of the genetic material .

Mode of Action

N-nitrosamines are known to be carcinogenic and their mode of action involves metabolic activation steps resulting in the formation of diazomethane, an alkylating agent . The unstable primary nitrosamine further decomposes to form a diazonium ion, a DNA alkylating agent . This interaction with DNA molecules can lead to DNA damage, which can potentially lead to cancer .

Biochemical Pathways

The biochemical pathways affected by N-nitrosamines involve the enzymatic reaction with cytochrome P450, which leads to the formation of the unstable primary nitrosamine . This then decomposes to form a diazonium ion, which can alkylate nucleophilic intersections of the DNA .

Pharmacokinetics

It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .

Result of Action

The result of the action of N-Nitrosoethylmethylamine-d3 is the potential for DNA damage due to the formation of diazonium ions, which are DNA alkylating agents . This DNA damage can potentially lead to the development of cancer .

Action Environment

N-nitrosamines, including N-Nitrosoethylmethylamine-d3, are widespread in various bodies of water due to their ready formation from commonly found precursors . Livestock rearing, domestic, agricultural, and industrial wastewaters are the main sources of N-nitrosamines in environmental water . The presence of N-nitrosamines in these environments can influence their action, efficacy, and stability.

Properties

IUPAC Name

N-ethyl-N-(trideuteriomethyl)nitrous amide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2O/c1-3-5(2)4-6/h3H2,1-2H3/i2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTDCJKARQCRONF-BMSJAHLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(CC)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20988997
Record name N-Ethyl-N-(~2~H_3_)methylnitrous amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20988997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

91.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69278-54-2
Record name Ethanamine, N-(methyl-d3)-N-nitroso-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069278542
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Ethyl-N-(~2~H_3_)methylnitrous amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20988997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 69278-54-2
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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